molecular formula C19H14F3NO B3171707 4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine CAS No. 946697-73-0

4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine

Cat. No.: B3171707
CAS No.: 946697-73-0
M. Wt: 329.3 g/mol
InChI Key: TVIXBRLECVLLRJ-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine is a substituted phenylamine derivative featuring a biphenyl-4-yloxy group and a trifluoromethyl (-CF₃) substituent at the 3-position of the aromatic ring. This compound is structurally tailored to combine the electronic effects of the trifluoromethyl group with the steric and conjugation properties of the biphenyl system. Such modifications are often employed in pharmaceutical and materials chemistry to enhance metabolic stability, lipophilicity, or binding affinity .

Properties

IUPAC Name

4-(4-phenylphenoxy)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)17-12-15(23)8-11-18(17)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIXBRLECVLLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with a suitable phenol derivative under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Biphenyl-Oxy Phenylamine Derivatives

Key analogs differ in substituents at the 3-position of the phenylamine ring or the biphenyl linkage. Selected examples include:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight CAS Number Source
4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine -CF₃ C₁₉H₁₄F₃NO 329.32 10141-35-2
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine -CH₃ C₁₉H₁₇NO 275.3 946785-05-3
4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine -Cl C₁₈H₁₄ClNO 295.76 sc-313773
4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine -F C₁₈H₁₄FNO 279.31 sc-313774
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride -F (on biphenyl) C₁₂H₁₁F₂N 223.22* N/A

*Molecular weight excludes HCl.

Key Observations :

  • Electronic Effects : The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, reducing the basicity of the amine compared to methyl (-CH₃) or halogens (-Cl, -F). This may influence reactivity in synthesis or interactions in biological systems .
  • Steric Impact : The biphenyl-4-yloxy group (target) vs. biphenyl-2-yloxy (analogs) alters spatial orientation. The 4-yloxy substitution may enable better π-π stacking in planar systems compared to the angled 2-yloxy linkage .
  • Molecular Weight : The trifluoromethyl analog (329.32 g/mol) has a higher molecular weight than methyl (275.3 g/mol) or fluoro (279.31 g/mol) derivatives, affecting solubility and diffusion properties .

Positional Isomerism: 2-yloxy vs. 4-yloxy Biphenyl Linkages

Two positional isomers of the trifluoromethyl-substituted compound are documented:

4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine (CAS 10141-35-2)

4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine (CAS 946698-03-9)

Both share the formula C₁₉H₁₄F₃NO but differ in biphenyl-oxy connectivity.

Functional Group Comparisons

Amine vs. Carboxylic Acid Derivatives

The compound 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1179671-81-8) highlights the impact of replacing the amine with a carboxylic acid (-COOH). Key differences include:

  • Acidity : The carboxylic acid (pKa ~2-3) is significantly more acidic than the phenylamine (pKa ~4-5), influencing solubility and salt formation .
  • Applications : Carboxylic acids are often used as intermediates for esters or amides, while amines are precursors for Schiff bases or drug candidates .
Benzylamine Derivatives

4-Fluoro-3-(trifluoromethyl)benzylamine (synonyms in ) lacks the biphenyl-oxy moiety but shares the trifluoromethyl group. The absence of the biphenyl system reduces molecular complexity and may limit applications in materials science but could enhance bioavailability in pharmaceuticals due to lower molecular weight .

Biological Activity

4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine, often referred to as compound 1, is an organic molecule with a complex structure that includes a biphenyl ether and a trifluoromethyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₉H₁₄F₃NO
  • Molecular Weight : 329.32 g/mol
  • CAS Number : 946697-73-0

Synthesis

The synthesis of compound 1 typically involves:

  • Formation of the biphenyl ether : Reaction of 4-bromobiphenyl with a phenolic derivative.
  • Introduction of the trifluoromethyl group : Achieved through nucleophilic substitution using a trifluoromethylating agent.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity, leading to various biological effects. The exact pathways involved depend on the biological context in which the compound is studied.

Antioxidant and Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant and antimicrobial activities. For instance, biphenyl derivatives have been shown to possess inhibitory effects on various pathogens, suggesting that compound 1 may also exhibit such properties due to its structural similarities .

Enzyme Inhibition

Compound 1 has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with dihydroorotate dehydrogenase (DHODH) has been explored, showing promise as an immunosuppressive agent due to its ability to inhibit cellular growth and viral replication .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of biphenyl derivatives against several bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that compound 1 could potentially serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research involving similar biphenyl compounds demonstrated their effectiveness in inhibiting enzymes like xanthine oxidase, which plays a role in uric acid production. Compound 1's structural features may allow it to interact similarly, providing a basis for further investigation into its therapeutic potential against conditions like gout .

Comparative Analysis

Property/ActivityCompound 1Similar Compounds
Antioxidant ActivityPotentially highVaries (some show high activity)
Antimicrobial ActivityPromisingMany show significant activity
Enzyme InhibitionPossibleSeveral known inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine

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